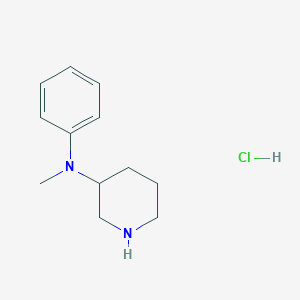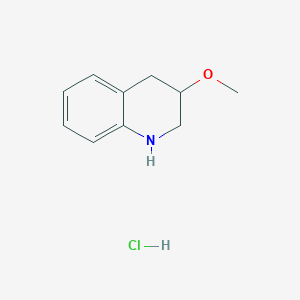
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride is a chemical compound with the molecular formula C10H13NO2Cl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is commonly used in scientific experiments and has a wide range of applications in different fields, including medicine and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride typically involves the reaction of 3-methoxyquinoline with reducing agents under specific conditions to form the tetrahydroquinoline structure. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Uniqueness
3-Methoxy-1,2,3,4-tetrahydroquinolinehydrochloride is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
3-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-6-8-4-2-3-5-10(8)11-7-9;/h2-5,9,11H,6-7H2,1H3;1H |
Clave InChI |
PULJPYFTYQSEGX-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2=CC=CC=C2NC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


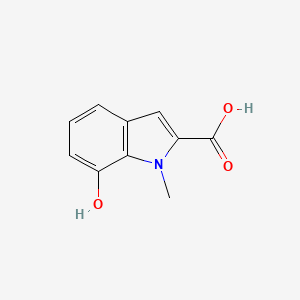
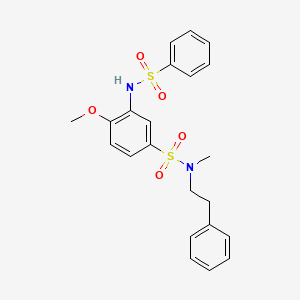

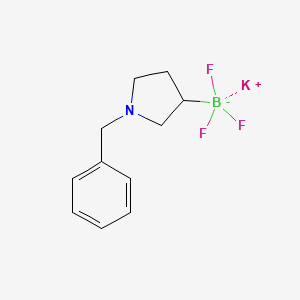
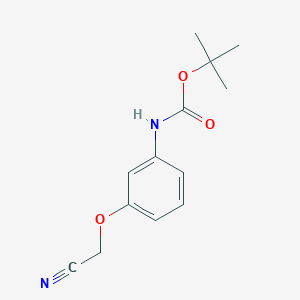
![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)
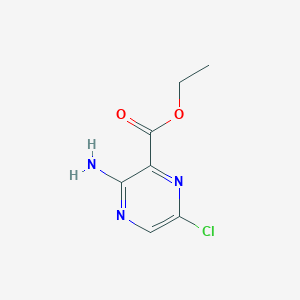

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)
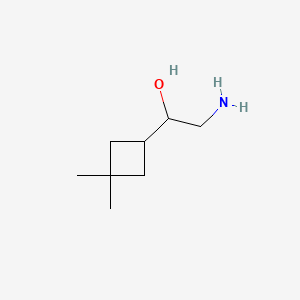
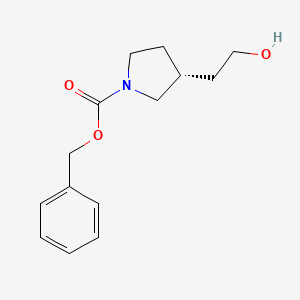
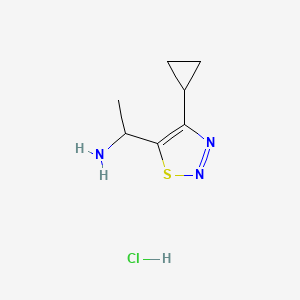
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
